N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

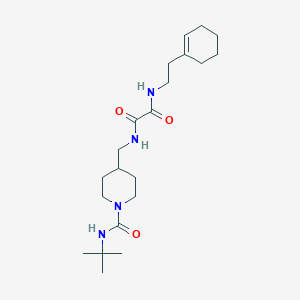

N1-((1-(tert-Butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a piperidine-based compound featuring a unique oxalamide (NHCOCONH) linker. Key structural elements include:

- A piperidine ring substituted at the 4-position with a methyl group.

- A tert-butylcarbamoyl moiety (CONH-t-Bu) attached to the piperidine nitrogen.

- An oxalamide bridge connecting the piperidine-methyl group to a 2-(cyclohex-1-en-1-yl)ethyl side chain.

Properties

IUPAC Name |

N'-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O3/c1-21(2,3)24-20(28)25-13-10-17(11-14-25)15-23-19(27)18(26)22-12-9-16-7-5-4-6-8-16/h7,17H,4-6,8-15H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFSBVQQLFRGOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H33N5O4 |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 1323630-90-5 |

| Structure | Structure |

Synthesis

The synthesis of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide involves several steps, including the formation of key intermediates through nucleophilic substitutions and cyclization reactions. The typical synthetic route includes:

- Formation of tert-butylcarbamoyl piperidine : This is achieved by reacting tert-butylcarbamoyl chloride with piperidine.

- Coupling with cyclohexenyl ethylamine : The intermediate is then reacted with cyclohexenyl ethylamine to form the final oxalamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has been studied for its potential to modulate various biological pathways, including:

- Inflammatory Response : Preliminary studies suggest that it may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses, making it a candidate for anti-inflammatory therapies .

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific oncogenic pathways .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide:

- NLRP3 Inhibition : A study highlighted that derivatives with piperidine and oxalamide structures showed significant inhibition of the NLRP3 inflammasome in vitro, suggesting a pathway for therapeutic development against inflammatory diseases .

- Anticancer Properties : In a series of experiments involving similar piperidine derivatives, it was found that modifications on the piperidine ring could enhance cytotoxicity against cancer cell lines, indicating the importance of structural optimization for efficacy .

Comparison with Similar Compounds

tert-Butyl (1-Acetylpiperidin-4-yl)carbamate ()

- Core Structure : Piperidine with acetyl and tert-butyl carbamate (OCONHR) groups.

- Synthesis : Reacts tert-butyl piperidin-4-ylcarbamate with Ac₂O in DCM/Et₃N at 0°C, yielding ~84% crude product after quenching and purification .

- Key Differences :

- The target compound uses a tert-butylcarbamoyl (CONH-t-Bu) group instead of a carbamate (OCONHR).

- The oxalamide linker in the target is absent here, replaced by a simpler acetyl group.

- Implications : The tert-butylcarbamoyl group may enhance metabolic stability compared to the acetyl group due to reduced susceptibility to hydrolysis.

Cyclopropylfentanyl ()

- Core Structure : Piperidine with cyclopropanecarboxamide and phenylethyl substituents.

- Key Differences :

Piperidine Carboxamide Derivatives ()

- Compound 19 : N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide.

- Compound 20 : Pyridine N-oxide derivative with benzamide and iodo-substituted aryl groups.

- Synthesis :

- Key Differences :

- Both lack the oxalamide bridge, relying on single amide bonds.

- Aromatic substituents (e.g., tosyl, pyridine) dominate their structures, unlike the aliphatic cyclohexenylethyl group in the target.

Table 2: Reaction Conditions and Purification

Key Observations

Synthetic Efficiency : High-yield reactions (e.g., 98% for Compound 19) often employ stable intermediates like tosyl groups, whereas oxidations (e.g., Compound 20) face yield challenges . The target compound’s synthesis may require optimization for the oxalamide bridge.

Functional Group Impact :

- The oxalamide linker in the target compound could enhance solubility compared to carboxamides (e.g., cyclopropylfentanyl) due to additional hydrogen-bonding sites.

- tert-Butylcarbamoyl vs. tert-butyl carbamate : The former may improve metabolic stability by avoiding ester hydrolysis pathways seen in carbamates .

Structural Diversity : Aromatic substituents (e.g., in Compound 19) favor π-π interactions, while the target’s cyclohexenylethyl group may prioritize lipophilic interactions.

Preparation Methods

Retrosynthetic Analysis

A logical retrosynthetic approach divides the target molecule into three main fragments:

- A 4-(aminomethyl)piperidine derivative with protected N1 position

- An activated oxalamide intermediate

- A 2-(cyclohex-1-en-1-yl)ethylamine component

These fragments can be assembled through sequential amide bond formations with appropriate protecting group strategies to ensure selectivity.

Synthesis of Key Intermediates

Preparation of the Piperidinyl Core

The piperidinyl core can be synthesized through several approaches, with 4-piperidinylacetyl derivatives serving as suitable precursors. Based on available synthetic methodologies for similar structures, the following routes can be employed:

From 4-Acetylpiperidine Derivatives

A viable approach begins with 4-acetylpiperidine-1-carboxylic acid tert-butyl ester, which can undergo reactions to introduce the necessary functionality at the 4-position:

- Reaction with chloroform under basic conditions to generate an α-chloroketone intermediate

- Conversion to an azide followed by reduction to introduce the aminomethyl functionality

- Selective deprotection and reprotection steps to achieve the required substitution pattern

The reaction proceeds as follows:

4-acetylpiperidine-1-carboxylic acid tert-butyl ester + CHCl3 →

α-chloroketone intermediate →

azide derivative →

2-amino-2-(1-methyl-4-piperidinyl)propan-1-ol

This approach benefits from readily available starting materials and established reaction conditions, typically using potassium tert-butoxide or sodium carbonate as base in appropriate solvents such as THF or DMF.

Via Piperidine-4-carboxylic Acid Derivatives

An alternative strategy involves the functionalization of piperidine-4-carboxylic acid:

- Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group

- Conversion of the carboxylic acid to an amide or reduction to a hydroxymethyl group

- Subsequent transformations to introduce the aminomethyl functionality

This route takes advantage of commercially available piperidine-4-carboxylic acid and established protecting group chemistry.

Attachment of the tert-Butylcarbamoyl Group

The tert-butylcarbamoyl group can be introduced through reaction of the piperidine nitrogen with appropriate reagents. Two primary methods are identified:

Using di-tert-butyl dicarbonate

Treatment of the piperidine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in dichloromethane or acetone provides the N-Boc protected intermediate:

Piperidine derivative + (Boc)₂O → N-Boc protected piperidine

This reaction typically proceeds at temperatures between 0-25°C over 30 minutes to several hours, with yields exceeding 85%.

Direct Carbamoylation

Direct introduction of the tert-butylcarbamoyl group can be achieved using tert-butyl isocyanate or related reagents:

Piperidine derivative + tert-butyl isocyanate → tert-butylcarbamoyl piperidine

This approach may require catalysts such as 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions.

Formation of the Oxalamide Linkage

The oxalamide moiety represents a critical structural component of the target molecule. Several methods for oxalamide formation are applicable:

From Ethylene Glycol via Dehydrogenative Coupling

A novel and environmentally friendly approach involves ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol with amines:

Ethylene glycol + amine derivatives → oxalamide + H₂

This method employs a ruthenium pincer complex catalyst and operates under sustainable conditions, producing hydrogen as the only byproduct. Reaction temperatures typically range from 110-140°C with reaction times of 24-48 hours, providing yields of 70-90% for many amine substrates.

Via Dichloroacetamide Derivatives

Another effective method involves the base-promoted triple cleavage of CCl₂Br to form unsymmetrical oxalamides:

Dichloroacetamide + amine/amides + CBr₄ → unsymmetrical oxalamide

This one-pot approach forms new C-O and C-N bonds under mild conditions, with water serving as an oxygen atom source. The method provides good to excellent yields and is amenable to both laboratory and industrial scale applications.

Using Activated Oxalic Acid Derivatives

Traditional methods using activated oxalic acid derivatives remain viable options:

Oxalyl chloride + amine 1 → mono-substituted intermediate + amine 2 → unsymmetrical oxalamide

Complete Synthetic Routes

Convergent Synthesis

A convergent synthetic route combining the key methodologies described above can be outlined as follows:

Synthesis of the piperidinyl component:

- Protection of 4-piperidinylacetic acid with Boc

- Conversion to the aminomethyl derivative via appropriate functional group transformations

- Introduction of the tert-butylcarbamoyl group at the piperidine nitrogen

Preparation of the oxalamide-cyclohexenyl component:

- Reaction of ethylene glycol with 2-(cyclohex-1-en-1-yl)ethylamine using ruthenium catalysis

- Alternatively, reaction of oxalyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine

Final coupling:

- Combination of the functionalized piperidinyl amine with the activated oxalamide-cyclohexenyl component

Linear Synthesis

A linear synthetic approach would proceed as follows:

- Protection of 4-(aminomethyl)piperidine

- Introduction of the tert-butylcarbamoyl group at the piperidine nitrogen

- Coupling with an activated oxalic acid derivative

- Reaction with 2-(cyclohex-1-en-1-yl)ethylamine to complete the oxalamide linkage

Analysis of Preparation Methods

Comparison of Synthetic Routes

Table 1: Comparison of Key Synthetic Approaches for N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

| Synthetic Approach | Advantages | Limitations | Potential Yield |

|---|---|---|---|

| Convergent synthesis via ruthenium-catalyzed oxalamide formation | Environmentally friendly, high atom economy | Requires specialized catalyst, elevated temperatures | 65-75% |

| Linear synthesis via activated oxalic acid derivatives | Well-established methodology, mild conditions | Multiple protection/deprotection steps, lower atom economy | 50-65% |

| Base-promoted CCl₂Br cleavage method | One-pot procedure, amenable to scale-up | Requires handling of reactive reagents | 55-70% |

| Mixed oxalamide approach | Allows late-stage diversity | May require chromatographic purification of intermediates | 45-60% |

Reaction Conditions and Optimization

Table 2: Optimal Reaction Conditions for Key Transformations

| Transformation | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive |

|---|---|---|---|---|---|

| Boc protection of piperidine | (Boc)₂O, Et₃N | CH₂Cl₂ | 0-25 | 1-3 | DMAP (catalytic) |

| tert-Butylcarbamoyl introduction | tert-butyl isocyanate | THF | 20-25 | 4-6 | DMAP (catalytic) |

| Ruthenium-catalyzed oxalamide formation | Ethylene glycol, amines | Toluene | 110-140 | 24-48 | Ru pincer complex |

| CCl₂Br-based oxalamide synthesis | Dichloroacetamide, CBr₄, amine | H₂O/organic | 25-40 | 6-12 | Base (K₂CO₃) |

| Final coupling step | Activated intermediate, amine | DMF/CH₂Cl₂ | 0-25 | 12-24 | HATU/HOBt |

Purification and Characterization

Purification Techniques

The target compound and intermediates can be purified using standard techniques:

- Column chromatography using silica gel with appropriate solvent systems

- Recrystallization from suitable solvent mixtures

- Preparative HPLC for final purification

Characterization Methods

Complete characterization of the target compound should include:

- ¹H NMR and ¹³C NMR spectroscopy

- Mass spectrometry (HRMS)

- Infrared spectroscopy

- Elemental analysis

- X-ray crystallography (if crystalline)

- HPLC purity determination

Q & A

Q. Key Reference Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Carbamoylation | tert-butyl isocyanate, DCM, RT | 70–80% |

| Oxalamide Coupling | HATU, DIPEA, DMF | 85–90% |

Advanced: How to address low yields during the final coupling step?

Answer:

Low yields often stem from competing hydrolysis or incomplete activation. Mitigation strategies:

- Alternative Coupling Agents : Replace DCC with HATU to enhance efficiency in polar aprotic solvents (e.g., DMF) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) to suppress side reactions .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from urea derivatives .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify tert-butyl (δ 1.2–1.4 ppm), piperidine (δ 2.5–3.5 ppm), and cyclohexenyl (δ 5.5–5.7 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) matching C23H34N4O3 (calc. 438.26) .

- HPLC : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Variable Substituents :

- Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) to assess steric effects on target binding .

- Modify the cyclohexenyl group to aromatic (e.g., phenyl) or saturated cyclohexyl moieties to study hydrophobicity impacts .

- Assays :

- Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKA) using fluorescence polarization assays .

- Computational Docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets .

Q. SAR Reference Data :

| Derivative | Structural Change | Bioactivity (IC50) |

|---|---|---|

| Cyclohexyl analog | Saturated ring | 2.5 µM (vs. 1.8 µM for cyclohexenyl) |

| Isopropyl carbamate | Smaller substituent | 4.7 µM |

Basic: What storage conditions ensure compound stability?

Answer:

- Short-Term : Store at –20°C in amber vials under argon to prevent oxidation of the cyclohexenyl group .

- Long-Term : Lyophilize and store as a solid in desiccated containers (humidity <10%) to avoid hydrolysis of the oxalamide bond .

Advanced: How does the cyclohexenyl group influence pharmacokinetics compared to analogs?

Answer:

- Lipophilicity : The cyclohexenyl group increases logP by ~0.5 compared to cyclohexyl, enhancing membrane permeability (Caco-2 assay Papp = 12 × 10⁻⁶ cm/s) .

- Metabolic Stability : The unsaturated ring slows CYP3A4-mediated oxidation (t1/2 = 45 min vs. 28 min for cyclohexyl) in human liver microsomes .

Q. Comparative Data :

| Property | Cyclohexenyl Derivative | Cyclohexyl Derivative |

|---|---|---|

| logP | 3.2 | 2.7 |

| Metabolic t1/2 | 45 min | 28 min |

Advanced: How to resolve contradictions in reported reaction yields for similar oxalamides?

Answer:

Discrepancies often arise from solvent polarity or catalyst choice:

- Solvent Optimization : Use DMF for HATU-mediated couplings (yields >85%) instead of THF (yields ~60%) .

- Catalyst Screening : Test ZnCl2 or DMAP to accelerate carbamate formation in challenging steps .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.